molecular formula C11H14ClN3O B1353894 N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride CAS No. 145850-37-9

N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride

Cat. No.: B1353894
CAS No.: 145850-37-9
M. Wt: 239.7 g/mol
InChI Key: BXZGNGDZWTVRLG-UHFFFAOYSA-N
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Description

N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride: is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features a phenyl group and a methylated ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through various methods, including the use of phenylhydrazine or phenylacetic acid derivatives.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced through alkylation reactions, where an appropriate alkylating agent, such as methyl iodide, is used to methylate the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product in pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-(5-phenyl-1,2,4-thiadiazol-3-YL)-ethanamine hydrochloride: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    N-Methyl-2-(5-phenyl-1,2,4-triazol-3-YL)-ethanamine hydrochloride: Similar structure but contains three nitrogen atoms in the ring.

Uniqueness

N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-12-8-7-10-13-11(15-14-10)9-5-3-2-4-6-9;/h2-6,12H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZGNGDZWTVRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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